molecular formula C18H18N2O B11601500 1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone oxime

1-(1,2-Dimethyl-1H-indol-3-yl)-2-phenyl-ethanone oxime

Cat. No.: B11601500
M. Wt: 278.3 g/mol
InChI Key: RRAAQXQHFOUAMU-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[1-(1,2-DIMETHYL-1H-INDOL-3-YL)-2-PHENYLETHYLIDENE]HYDROXYLAMINE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of (E)-N-[1-(1,2-DIMETHYL-1H-INDOL-3-YL)-2-PHENYLETHYLIDENE]HYDROXYLAMINE typically involves the condensation of 1,2-dimethyl-1H-indole-3-carbaldehyde with phenylhydroxylamine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(E)-N-[1-(1,2-DIMETHYL-1H-INDOL-3-YL)-2-PHENYLETHYLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole derivatives and their corresponding oxides or reduced forms .

Mechanism of Action

The mechanism of action of (E)-N-[1-(1,2-DIMETHYL-1H-INDOL-3-YL)-2-PHENYLETHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

(NE)-N-[1-(1,2-dimethylindol-3-yl)-2-phenylethylidene]hydroxylamine

InChI

InChI=1S/C18H18N2O/c1-13-18(15-10-6-7-11-17(15)20(13)2)16(19-21)12-14-8-4-3-5-9-14/h3-11,21H,12H2,1-2H3/b19-16+

InChI Key

RRAAQXQHFOUAMU-KNTRCKAVSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C(=N/O)/CC3=CC=CC=C3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=NO)CC3=CC=CC=C3

Origin of Product

United States

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